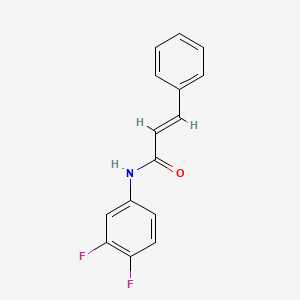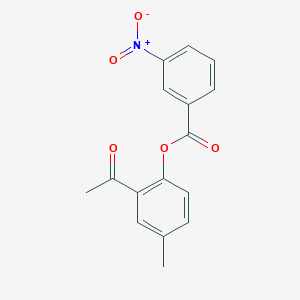
4-bromo-N-(4-fluoro-3-nitrophenyl)benzamide
Übersicht
Beschreibung
4-bromo-N-(4-fluoro-3-nitrophenyl)benzamide, also known as BFN, is a synthetic compound that has gained considerable attention in the scientific community due to its potential as a research tool. BFN is a member of the benzamide family of compounds, which have been shown to exhibit a wide range of biological activities. In
Wirkmechanismus
The mechanism of action of 4-bromo-N-(4-fluoro-3-nitrophenyl)benzamide is not fully understood, but it is believed to work by binding to specific proteins or enzymes and altering their activity. This can lead to changes in cellular signaling pathways and ultimately affect cellular function.
Biochemical and Physiological Effects
4-bromo-N-(4-fluoro-3-nitrophenyl)benzamide has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including tyrosine kinases and proteases. 4-bromo-N-(4-fluoro-3-nitrophenyl)benzamide has also been shown to induce apoptosis, or programmed cell death, in certain types of cancer cells. Additionally, 4-bromo-N-(4-fluoro-3-nitrophenyl)benzamide has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-bromo-N-(4-fluoro-3-nitrophenyl)benzamide in lab experiments is its high purity and stability. 4-bromo-N-(4-fluoro-3-nitrophenyl)benzamide is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using 4-bromo-N-(4-fluoro-3-nitrophenyl)benzamide is its potential toxicity, which may limit its use in certain experiments or applications.
Zukünftige Richtungen
There are several potential future directions for research involving 4-bromo-N-(4-fluoro-3-nitrophenyl)benzamide. One area of interest is the development of 4-bromo-N-(4-fluoro-3-nitrophenyl)benzamide-based drugs for the treatment of cancer and other diseases. Additionally, 4-bromo-N-(4-fluoro-3-nitrophenyl)benzamide could be used as a tool for studying protein-protein interactions and cellular signaling pathways. Further research is needed to fully understand the mechanism of action of 4-bromo-N-(4-fluoro-3-nitrophenyl)benzamide and its potential applications in scientific research.
Conclusion
In conclusion, 4-bromo-N-(4-fluoro-3-nitrophenyl)benzamide is a synthetic compound with a wide range of potential applications in scientific research. Its high purity and stability make it an attractive tool for studying cellular function and developing new drugs. While further research is needed to fully understand the mechanism of action and potential applications of 4-bromo-N-(4-fluoro-3-nitrophenyl)benzamide, it is clear that this compound has significant potential for advancing our understanding of cellular biology.
Wissenschaftliche Forschungsanwendungen
4-bromo-N-(4-fluoro-3-nitrophenyl)benzamide has been shown to have a wide range of potential applications in scientific research. It has been used as a fluorescent probe for imaging cellular structures, as well as a tool for studying protein-protein interactions. 4-bromo-N-(4-fluoro-3-nitrophenyl)benzamide has also been shown to inhibit the activity of certain enzymes, making it a potential drug candidate for the treatment of diseases such as cancer and Alzheimer's.
Eigenschaften
IUPAC Name |
4-bromo-N-(4-fluoro-3-nitrophenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrFN2O3/c14-9-3-1-8(2-4-9)13(18)16-10-5-6-11(15)12(7-10)17(19)20/h1-7H,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGWFZXBCHIAJNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrFN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(4-fluoro-3-nitrophenyl)benzamide | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[(4-fluorophenyl)amino]carbonothioyl}-3-(3-nitrophenyl)acrylamide](/img/structure/B5764335.png)


![5-(1-methyl-1H-phenanthro[9,10-d]imidazol-2-yl)-2-thiophenecarbaldehyde](/img/structure/B5764353.png)
![N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-3-fluorobenzamide](/img/structure/B5764355.png)






![N'-[(2-methylbenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5764406.png)
![N,N-diethyl-2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5764412.png)
